Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-
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Overview
Description
Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their aromatic ring structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with a thiazole derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and yield. Post-reaction, the product is typically purified using methods such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Amides or thioamides.
Scientific Research Applications
Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroacetamide group may also participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-methyl-2-pyridinyl)acetamide
- 2-Chloro-N,N-diethylacetamide
Uniqueness
Compared to these similar compounds, Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- stands out due to its unique cyclobutyl-thiazole structure. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
646997-61-7 |
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Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN2OS/c1-16(12-5-3-2-4-6-12)7-11(8-16)13-10-21-15(18-13)19-14(20)9-17/h2-6,10-11H,7-9H2,1H3,(H,18,19,20) |
InChI Key |
IDZHSRMXUVADQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CSC(=N2)NC(=O)CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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